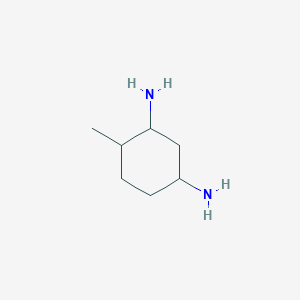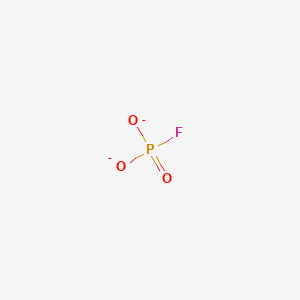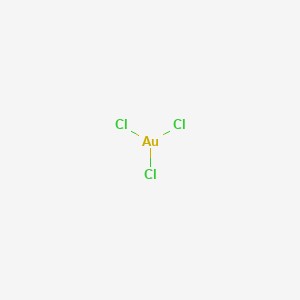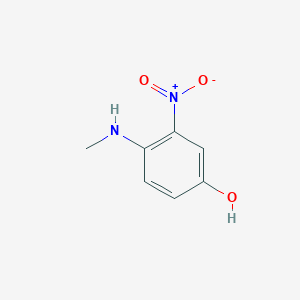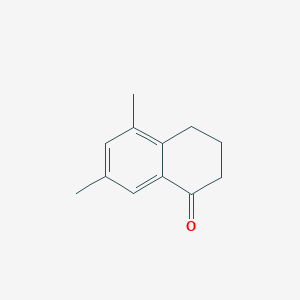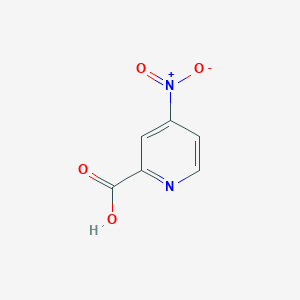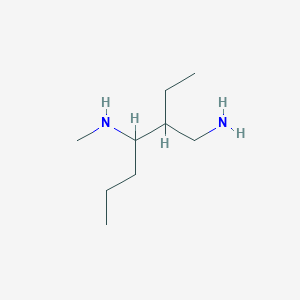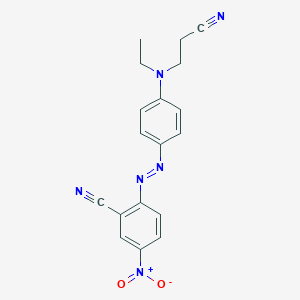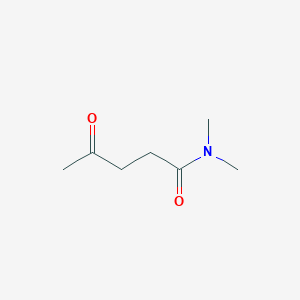
N,N-Dimethyllevulinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyllevulinamide (DMLA) is a cyclic amide that has gained significant attention in recent years due to its potential applications in scientific research. DMLA is a colorless, water-soluble compound that is commonly used as a solvent in various chemical reactions. It is also used as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyllevulinamide is not fully understood. However, it is believed to act as a polar aprotic solvent, which can facilitate various chemical reactions. N,N-Dimethyllevulinamide has been shown to have a high dielectric constant, which makes it an excellent solvent for polar compounds. It can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyllevulinamide has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. It has been used as a solvent in various biochemical and physiological assays, including enzyme assays and cell culture experiments. N,N-Dimethyllevulinamide has also been used as a cryoprotectant in the preservation of biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-Dimethyllevulinamide in scientific research is its high solubility in water and organic solvents. This makes it an excellent solvent for a wide range of compounds. N,N-Dimethyllevulinamide is also relatively inexpensive and easy to obtain. However, one of the limitations of using N,N-Dimethyllevulinamide is its low boiling point, which can make it difficult to work with at high temperatures. N,N-Dimethyllevulinamide can also react with certain compounds, such as strong bases, which can limit its use in some reactions.
Direcciones Futuras
There are several potential future directions for the use of N,N-Dimethyllevulinamide in scientific research. One area of interest is the use of N,N-Dimethyllevulinamide in the synthesis of novel pharmaceuticals and agrochemicals. N,N-Dimethyllevulinamide has also been investigated as a potential solvent for the preparation of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, N,N-Dimethyllevulinamide has been explored as a potential solvent for the preparation of biodegradable polymers, which could have applications in the field of sustainable materials.
Métodos De Síntesis
The synthesis of N,N-Dimethyllevulinamide can be achieved through several methods, including the reaction of levulinic acid with dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
N,N-Dimethyllevulinamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in fields such as biochemistry, pharmacology, and materials science. N,N-Dimethyllevulinamide has been used as a solvent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a stabilizer in the preparation of nanoparticles and as a surfactant in emulsion polymerization.
Propiedades
Número CAS |
13458-51-0 |
|---|---|
Nombre del producto |
N,N-Dimethyllevulinamide |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |
Clave InChI |
HZGHSXQROPQLCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)N(C)C |
SMILES canónico |
CC(=O)CCC(=O)N(C)C |
Otros números CAS |
13458-51-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



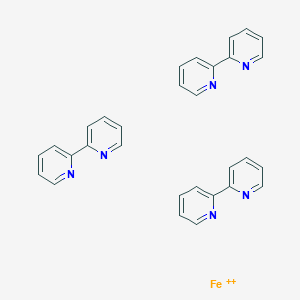
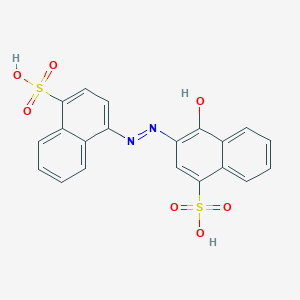
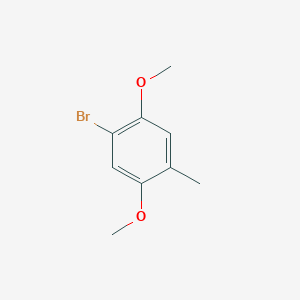
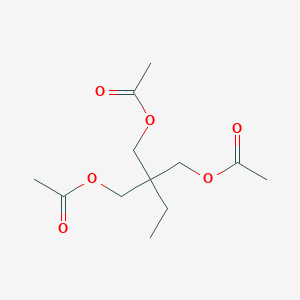
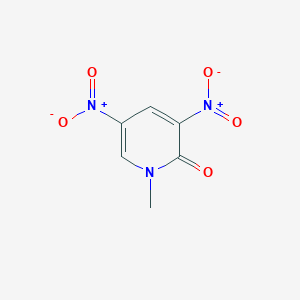
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
